Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819050
InChI: InChI=1S/C13H9BrO2.C2H4O2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;1-2(3)4/h1-8,15H;1H3,(H,3,4)
SMILES: CC(=O)O.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O
Molecular Formula: C15H13BrO4
Molecular Weight: 337.16 g/mol

Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI)

CAS No.:

Cat. No.: VC13819050

Molecular Formula: C15H13BrO4

Molecular Weight: 337.16 g/mol

* For research use only. Not for human or veterinary use.

Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) -

Specification

Molecular Formula C15H13BrO4
Molecular Weight 337.16 g/mol
IUPAC Name acetic acid;(4-bromophenyl)-(2-hydroxyphenyl)methanone
Standard InChI InChI=1S/C13H9BrO2.C2H4O2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;1-2(3)4/h1-8,15H;1H3,(H,3,4)
Standard InChI Key OKDRWAJVOMKIFA-UHFFFAOYSA-N
SMILES CC(=O)O.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O
Canonical SMILES CC(=O)O.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 4'-bromo-2-hydroxyacetophenone acetate under the 6th Collective Index (6CI) of Chemical Abstracts. Its molecular formula is C₁₀H₉BrO₃, derived from the parent structure 2-hydroxy-4'-bromoacetophenone (C₈H₇BrO₂) with an additional acetyl group (-OCOCH₃) replacing the hydroxyl proton .

Table 1: Molecular Properties

PropertyValue
Molecular Weight257.08 g/mol
CAS Registry NumberNot explicitly reported
IUPAC Name(2-Acetoxyphenyl)(4-bromophenyl)methanone
SMILESCC(=O)OC1=C(C=CC=C1)C(=O)C2=CC=C(C=C2)Br

Structural Analysis

The core structure consists of two aromatic rings connected by a ketone group. Key substituents include:

  • Bromine atom at the 4' position on one phenyl ring, enhancing electrophilic reactivity .

  • Acetylated hydroxyl group at the 2 position on the adjacent ring, improving stability and lipophilicity .
    X-ray crystallography data for analogous compounds (e.g., 2-bromo-4'-hydroxyacetophenone) suggest a planar geometry with intramolecular hydrogen bonding between the ketone oxygen and acetyl group, stabilizing the conformation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4'-bromo-2-hydroxyacetophenone acetate typically involves a two-step process:

  • Bromination of 2-Hydroxyacetophenone:

    • Direct electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid yields 2-hydroxy-4'-bromoacetophenone .

    • Example Reaction:

      C₆H₅COC₆H₄OH+Br2AcOHC₆H₅COC₆H₃BrOH+HBr\text{C₆H₅COC₆H₄OH} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{C₆H₅COC₆H₃BrOH} + \text{HBr}
  • Acetylation of the Hydroxyl Group:

    • Treatment with acetic anhydride [(CH₃CO)₂O] in the presence of a base (e.g., pyridine) forms the acetate ester .

    • Reaction Mechanism:

      C₆H₅COC₆H₃BrOH+(CH3CO)2OC₆H₅COC₆H₃BrOCOCH3+CH3COOH\text{C₆H₅COC₆H₃BrOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C₆H₅COC₆H₃BrOCOCH}_3 + \text{CH}_3\text{COOH}

Industrial-Scale Production

While no large-scale manufacturing data exists for this specific compound, similar benzophenone derivatives are produced via continuous-flow reactors to optimize yield (reported >85% for analogous reactions) . Challenges include controlling regioselectivity during bromination and minimizing di-substitution byproducts.

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated 112–115°C based on analogs like 2-bromo-4'-hydroxyacetophenone (123–126°C) .

  • Solubility:

    • Highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

    • Moderately soluble in ethanol and ethyl acetate; insoluble in water .

Table 2: Spectroscopic Data (Predicted)

TechniqueKey Signals
IR (KBr)1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 670 cm⁻¹ (C-Br)
¹H NMRδ 2.35 (s, 3H, CH₃), δ 7.45–8.10 (m, 7H, aromatic)
¹³C NMRδ 21.1 (CH₃), 170.5 (ester C=O), 196.2 (ketone C=O)

Applications and Functional Utility

Pharmaceutical Intermediate

The compound serves as a precursor in the synthesis of bioactive molecules:

  • Antimicrobial Agents: Brominated benzophenones exhibit inhibitory activity against bacterial protein tyrosine phosphatases (PTP1B Ki = 42 μM for 2-bromo-4'-hydroxyacetophenone) .

  • Anticancer Research: Acetylated derivatives enhance blood-brain barrier permeability in drug candidates .

UV Absorption and Material Science

Benzophenone derivatives are widely used as UV filters. The acetyl group in this compound reduces photodegradation, making it suitable for:

  • Polymer Stabilizers: Prevents UV-induced chain scission in plastics .

  • Sunscreen Formulations: Extends UVB absorption range (290–320 nm) .

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